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Introduction

Rhodium-catalyzed asymmetric alkynylation has emerged as a powerful and atom-economical
method for the synthesis of chiral alkynes, which are valuable building blocks in medicinal
chemistry and materials science. The use of (triisopropylsilyl)acetylene (TIPS-acetylene) as
the alkyne source is particularly advantageous due to the bulky triisopropylsilyl protecting
group. This group not only enhances the stability and handling of the acetylene but also plays a
crucial role in achieving high levels of enantioselectivity in various transformations. This
document provides detailed application notes and protocols for the rhodium-catalyzed
asymmetric alkynylation of a,B-unsaturated ketones, nitroalkenes, and the asymmetric ring-
opening of meso-azabenzonorbornadienes.

Key Features

» High Enantioselectivity: The combination of a rhodium catalyst with chiral phosphine ligands,
notably (R)-DTBM-segphos, consistently delivers products with high enantiomeric excess
(ee).

e Broad Substrate Scope: This methodology is applicable to a range of substrates, including
acyclic and cyclic enones, various substituted nitroalkenes, and functionalized
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azabenzonorbornadienes.

» Versatile Protecting Group: The TIPS group can be readily removed under mild conditions,

typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to afford the

terminal alkyne without compromising the stereochemical integrity of the product.[1]

Applications in Drug Development

The chiral propargylamines and B-alkynyl carbonyl compounds synthesized through these

methods are versatile intermediates. The alkyne moiety can be further elaborated through

various transformations, including click chemistry, Sonogashira coupling, and reduction to

alkanes or alkenes, providing access to a diverse array of complex chiral molecules with

potential biological activity.

Data Presentation
Table 1: Rhodium-Catalyzed Asymmetric Conjugate

Substrate
(Enone)

Product

Yield (%)

ee (%)

1-Phenyl-2-
buten-1-one

-alkynylketone

94

91

1-(Naphthalen-2-

yl)prop-2-en-1-
one

B-alkynylketone

95

92

1-(Thiophen-2-
yl)prop-2-en-1-

one

B-alkynylketone

93

91

1-
Cyclohexylprop-
2-en-1-one

B-alkynylketone

90

95

(E)-4-Phenylbut-
3-en-2-one

B-alkynylketone

96

93
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Reaction Conditions: Enone (0.2 mmol), (triisopropylsilyl)acetylene (0.3 mmol), [Rh(OACc)
(C2Ha4)2]2 (2.5 mol % Rh), (R)-DTBM-segphos (6 mol %), 1,4-dioxane (0.4 mL), 80 °C, 12 h.

Table 2: Rhodium-Catalyzed Asymmetric Conjugate
Alkynylation of Nitroalkenes

Substrate .
Entry . Product Yield (%) ee (%)
(Nitroalkene)
B-
1 [B-Nitrostyrene alkynylnitroalkan 94 97
e
1-(2-Naphthyl)-2- )
2 ) alkynylnitroalkan 92 98
nitroethene
e
1-(4- B-
3 Chlorophenyl)-2-  alkynylnitroalkan 95 97
nitroethene e
1-(3- B-
4 Methoxyphenyl)-  alkynylnitroalkan 93 96
2-nitroethene e
: B-
(E)-1-Nitro-4- ]
5 alkynylnitroalkan 88 95

phenylbut-1-ene

e

Reaction Conditions: Nitroalkene (0.2 mmol), (triisopropylsilyl)acetylene (0.4 mmol),
[Rh(OAC)(C2Ha4)2]2 (5 mol % Rh), (R)-DTBM-segphos (6 mol %), 1,4-dioxane (0.4 mL), 80 °C,

12 h.[2]

Table 3: Rhodium-Catalyzed Asymmetric Ring-Opening
Alkynylation of meso-Azabenzonorbornadienes
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Substrate
Entry (Azabenzonor Product Yield (%) ee (%)
bornadiene)
N-Tosyl- 2-alkynyl-1-
1 azabenzonorbor aminodihydronap 93 929
nadiene hthalene
N-Tosyl-5-
2-alkynyl-1-
methyl- o
2 aminodihydronap 94 99
azabenzonorbor
) hthalene
nadiene
N-Tosyl-5-
2-alkynyl-1-
methoxy- o
3 aminodihydronap 91 99
azabenzonorbor
) hthalene
nadiene
N-Tosyl-5-fluoro-  2-alkynyl-1-
4 azabenzonorbor aminodihydronap 90 929
nadiene hthalene
N-Tosyl-5-bromo-  2-alkynyl-1-
5 azabenzonorbor aminodihydronap 83 98
nadiene hthalene

Reaction Conditions: Azabenzonorbornadiene (0.4 mmol), (triisopropylsilyl)acetylene (0.2
mmol), [Rh(OAc)(C2Ha4)z2]2 (5 mol % Rh), (R)-DTBM-segphos (6 mol %), 1,4-dioxane (0.4 mL),
80 °C, 12 h.[1]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric
Conjugate Alkynylation of a,B-Unsaturated Ketones

Materials:

o Rhodium precursor: [Rh(OAc)(CzHa4)2]2
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Chiral ligand: (R)-DTBM-segphos

Substrate: a,3-Unsaturated ketone

Reagent: (Triisopropylsilyl)acetylene

Solvent: Anhydrous 1,4-dioxane

Inert gas: Argon or Nitrogen

Protocol:

To an oven-dried Schlenk tube under an inert atmosphere, add [Rh(OAc)(CzHa4)z2]2 (0.005
mmol, 2.5 mol % Rh) and (R)-DTBM-segphos (0.012 mmol, 6 mol %).

Add anhydrous 1,4-dioxane (0.2 mL) and stir the mixture at room temperature for 10 minutes
to allow for catalyst pre-formation.

Add the a,B-unsaturated ketone (0.2 mmol, 1.0 equiv) to the catalyst mixture.

Add (triisopropylsilyl)acetylene (0.3 mmol, 1.5 equiv) to the reaction mixture.

Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the desired 3-
alkynylketone.

Determine the enantiomeric excess by chiral HPLC analysis.

General Procedure for Rhodium-Catalyzed Asymmetric
Conjugate Alkynylation of Nitroalkenes

Materials:

Rhodium precursor: [Rh(OAc)(CzHa)2]2
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Chiral ligand: (R)-DTBM-segphos

Substrate: Nitroalkene

Reagent: (Triisopropylsilyl)acetylene

Solvent: Anhydrous 1,4-dioxane

Inert gas: Argon or Nitrogen
Protocol:

e In an oven-dried Schlenk tube under an inert atmosphere, combine [Rh(OAc)(CzHa4)2]2 (0.01
mmol, 5 mol % Rh) and (R)-DTBM-segphos (0.012 mmol, 6 mol %).

e Add anhydrous 1,4-dioxane (0.2 mL) and stir for 10 minutes at room temperature.

e Add the nitroalkene (0.2 mmol, 1.0 equiv) followed by (triisopropylsilyl)acetylene (0.4
mmol, 2.0 equiv).

o Seal the tube and place it in a preheated oil bath at 80 °C for 12 hours.
e Cool the reaction to room temperature and remove the solvent in vacuo.

e The crude product is purified by flash chromatography on silica gel to yield the [3-
alkynylnitroalkane.

The enantiomeric excess is determined by chiral HPLC analysis.[2]

General Procedure for Rhodium-Catalyzed Asymmetric
Ring-Opening of meso-Azabenzonorbornadienes

Materials:
e Rhodium precursor: [Rh(OAc)(CzHa4)2]2

e Chiral ligand: (R)-DTBM-segphos
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Substrate: meso-Azabenzonorbornadiene

Reagent: (Triisopropylsilyl)acetylene

Solvent: Anhydrous 1,4-dioxane

Inert gas: Argon or Nitrogen

Protocol:

To a Schlenk tube under an inert atmosphere, add [Rh(OAc)(C2Ha4)2]2 (0.01 mmol, 5 mol %
Rh) and (R)-DTBM-segphos (0.012 mmol, 6 mol %).

e Add anhydrous 1,4-dioxane (0.2 mL) and stir the resulting solution at room temperature for
10 minutes.

¢ Add the meso-azabenzonorbornadiene (0.4 mmol, 2.0 equiv) and
(triisopropylsilyl)acetylene (0.2 mmol, 1.0 equiv).

o Seal the tube and heat the mixture at 80 °C for 12 hours.
» After cooling, concentrate the mixture under reduced pressure.

» Purify the residue by flash column chromatography on silica gel to obtain the desired 2-
alkynyl-1-aminodihydronaphthalene.

Determine the enantiomeric excess by chiral HPLC analysis.[1]

Visualization of Reaction Mechanisms and

Workflows
Proposed Catalytic Cycle for Rhodium-Catalyzed
Asymmetric Conjugate Alkynylation
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Caption: Proposed catalytic cycle for the conjugate alkynylation.

General Experimental Workflow
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Prepare Catalyst:
[Rh(OAC)(C2H4)2]2 + (R)-DTBM-segphos
in 1,4-dioxane under Argon

l

Add Substrate (Enone/Nitroalkene/
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l
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l
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Caption: General workflow for the asymmetric alkynylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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